molecular formula C18H20N2O3 B384510 1-(2-Methoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole CAS No. 612527-23-8

1-(2-Methoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole

Cat. No. B384510
CAS RN: 612527-23-8
M. Wt: 312.4g/mol
InChI Key: RYQVREBOIVNRLW-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

DNA Topoisomerase Inhibitors

Benzimidazole derivatives have been studied for their inhibitory effects on mammalian type I DNA topoisomerases. 1H-Benzimidazole derivatives, like the compound , are of interest due to their potential biological properties, including antiprotozoal and antihelmintic activities. A study found that certain 1H-benzimidazole derivatives manifested potent topoisomerase I inhibition (Alpan, Gunes, & Topçu, 2007).

Anti-Helicobacter Pylori Agents

Benzimidazole derivatives like 2-[[(2-Pyridyl)methyl]thio]-1H-benzimidazoles have shown selective antibacterial properties against Helicobacter spp. These compounds have been modified to retain antibacterial potency while removing proton pump inhibitor (PPI) activity (Kühler et al., 2002).

Chemotherapy of Alveolar Hydatid Disease

Benzimidazoles are widely used in the chemotherapy of alveolar hydatid disease (AHD). A study evaluated the biological effects of a benzimidazole prodrug against Echinococcus multilocularis metacestodes, finding significant morphological damage after treatment (Walchshofer et al., 1990).

Anticancer Activity

Benzimidazole derivatives have been synthesized and evaluated for their anticancer potential. Compounds like (N-(4-methoxyphenyl)methylene]-1H-benzimidazol-2-amine showed moderate cytotoxic effects towards certain cancer cells (El-Shekeil, Obeid, & Al-Aghbari, 2012).

Corrosion Inhibition

Benzimidazole derivatives have been studied as inhibitors for mild steel corrosion in acidic solutions. These inhibitors were found to be effective in increasing concentrations and their adsorption on mild steel surfaces obeyed the Langmuir adsorption isotherm (Yadav, Behera, Kumar, & Sinha, 2013).

Antileukemic Agents

Novel benzimidazole derivatives have been synthesized and evaluated as potential antileukemic agents. Among these, certain compounds induced significant cell death in leukemic cells, suggesting their potential as chemotherapeutic agents (Gowda et al., 2009).

properties

IUPAC Name

1-(2-methoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-21-12-11-20-17-6-4-3-5-16(17)19-18(20)13-23-15-9-7-14(22-2)8-10-15/h3-10H,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQVREBOIVNRLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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